![molecular formula C15H16N4 B2929422 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline CAS No. 29546-14-3](/img/structure/B2929422.png)
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline
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Description
Scientific Research Applications
Synthesis and Reactivity
4-(Benzotriazol-1-ylmethyl)-N,N-dimethylaniline has been utilized in various synthetic applications. For example, it can be substituted at the CH2 link via lithiation and reacts with various electron-rich benzenoid and heteroaromatic compounds. This approach offers novel pathways to leuco dyes and other derivatives (Katritzky, Lan, & Lam, 1991). Additionally, this compound is converted into 4-substituted N,N-dialkylanilines, N-alkylanilines, and anilines using lithium aluminum hydride or Grignard reagents, showcasing its versatility in generating various substituted anilines (Katritzky, Lang, & Lan, 1993).
Chromatography and Separation Studies
In chromatography, 1H-benzotriazole, a related compound, has shown effectiveness in resolving xylidine isomers, demonstrating its potential in separation technologies (Ono, 1981).
Coordination Chemistry and Complex Formation
This compound has been involved in forming various metal complexes. In a study, triphenyltin-functionalized 1H-(3,5-dimethylpyrazol-1-ylmethyl)-1,2,3-benzotriazole was used to create complexes with tungsten, showcasing its utility in coordination chemistry and metal complex formation (Yang, Li, & Tang, 2016).
Experimental and Computational Studies
The compound has been the subject of detailed experimental and computational studies. For instance, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, a similar compound, was characterized using NMR, IR, and X-ray diffraction, and its molecular geometry and properties were studied using computational methods (Özdemir, Eren, Dinçer, & Bekdemir, 2010).
Applications in Organic Synthesis
The compound is integral in the synthesis of methylenebisanilines and methylenebis(N,N-dialkylaniline)s, as shown in a study where 1-hydroxymethylbenzotriazole was reacted with anilines and N,N-dialkylanilines under acidic conditions (Katritzky, Lan, & Lam, 1990).
Role in Catalysis
The compound has been used in catalysis, as evidenced in a study where L-proline catalyzed three-component reactions to generate 4H-chromene derivatives. In this reaction, benzotriazole was one of the reactants, indicating its role in facilitating such catalytic processes (Li, Zhang, & Gu, 2012).
properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-18(2)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTPPBJCNDZPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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